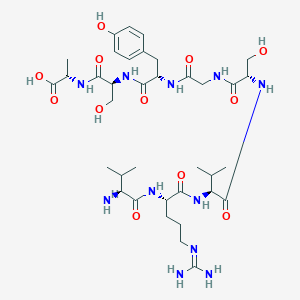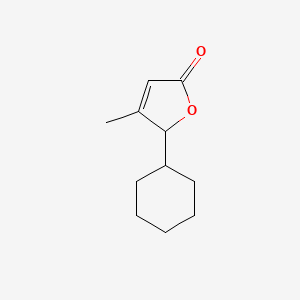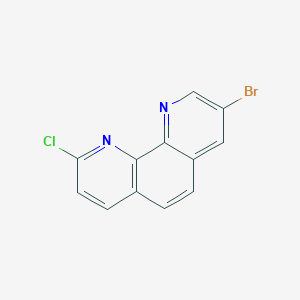
1,10-Phenanthroline, 8-bromo-2-chloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10-Phenanthroline, 8-bromo-2-chloro-: is a derivative of 1,10-phenanthroline, a heterocyclic organic compound. This compound is known for its applications in coordination chemistry, where it acts as a ligand forming stable complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,10-Phenanthroline, 8-bromo-2-chloro- can be synthesized through a multi-step process involving the bromination and chlorination of 1,10-phenanthroline. One common method involves the use of sulfur dichloride (SCl2) as a bromination catalyst, which is a medium-strength Lewis acid . The reaction typically requires the presence of pyridine and is carried out under controlled conditions to ensure selectivity and yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Safety measures are crucial due to the use of halogenating agents and the potential for hazardous by-products .
Analyse Des Réactions Chimiques
Types of Reactions: 1,10-Phenanthroline, 8-bromo-2-chloro- undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Coupling Reactions: Transition-metal-catalyzed coupling reactions, such as C-C and C-Het coupling, are common for this compound.
Common Reagents and Conditions:
Bromination: Sulfur dichloride (SCl2) and pyridine.
Chlorination: Thionyl chloride (SOCl2) or similar chlorinating agents.
Coupling Reactions: Palladium or nickel catalysts in the presence of ligands and base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted phenanthroline derivatives with enhanced properties for specific applications .
Applications De Recherche Scientifique
1,10-Phenanthroline, 8-bromo-2-chloro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,10-Phenanthroline, 8-bromo-2-chloro- involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, such as DNA, leading to various biological effects. The compound’s unique electronic structure allows it to participate in redox reactions and other catalytic processes, making it valuable in both biological and industrial applications .
Comparaison Avec Des Composés Similaires
2,2’-Bipyridine: Another bidentate ligand with similar coordination properties but different electronic characteristics.
Phenanthrene: The hydrocarbon analog of 1,10-phenanthroline, lacking the nitrogen atoms and thus having different reactivity.
4,7-Dichloro-1,10-phenanthroline: A similar compound with chlorine atoms at different positions, affecting its reactivity and applications.
Uniqueness: 1,10-Phenanthroline, 8-bromo-2-chloro- is unique due to the specific positioning of the bromine and chlorine atoms, which enhances its reactivity and potential for forming diverse metal complexes. This makes it particularly valuable in applications requiring specific electronic and steric properties .
Propriétés
Numéro CAS |
207461-11-8 |
|---|---|
Formule moléculaire |
C12H6BrClN2 |
Poids moléculaire |
293.54 g/mol |
Nom IUPAC |
8-bromo-2-chloro-1,10-phenanthroline |
InChI |
InChI=1S/C12H6BrClN2/c13-9-5-8-2-1-7-3-4-10(14)16-12(7)11(8)15-6-9/h1-6H |
Clé InChI |
JIVSTWDMLVKCKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=CC(=CN=C2C3=C1C=CC(=N3)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Cyclopenten-1-ol, 4-[(4-methoxyphenoxy)methyl]-, (1S,4S)-](/img/structure/B14238546.png)


![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
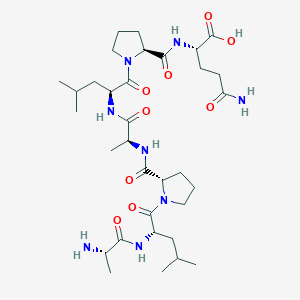

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)
![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)
![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)
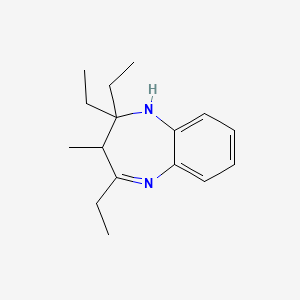
![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)
![2'-Deoxy-5-[(4-methylphenyl)ethynyl]uridine](/img/structure/B14238613.png)
